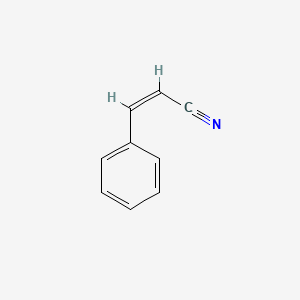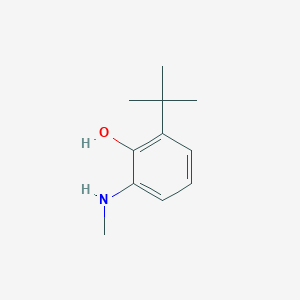
2-Tert-butyl-6-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-6-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group at the second position and a methylamino group at the sixth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dihydroxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-6-(methylamino)phenol typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-6-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-6-(methylamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the tert-butyl and methylamino groups influence the compound’s steric and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-4-methylphenol: Has a methyl group instead of a methylamino group, altering its chemical properties.
2-(tert-Butyl)-6-aminophenol: Contains an amino group instead of a methylamino group, affecting its reactivity and applications.
Uniqueness
2-(tert-Butyl)-6-(methylamino)phenol is unique due to the presence of both tert-butyl and methylamino groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(methylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12-4)10(8)13/h5-7,12-13H,1-4H3 |
Clave InChI |
FIBDYYXCSQJCCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


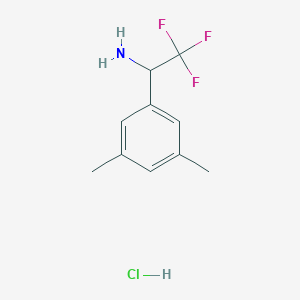
![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)

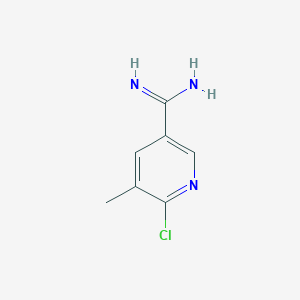

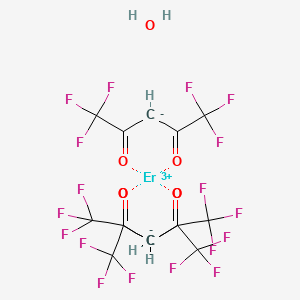
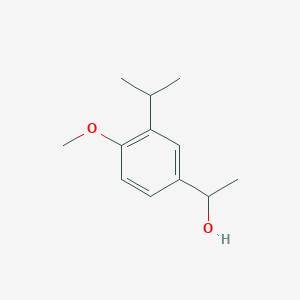


![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
